

# Application Notes and Protocols for GSK1838705A Cell Viability Assays

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: GSK1838705A

Cat. No.: B1684688

[Get Quote](#)

## For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the effect of **GSK1838705A** on cell viability using two common colorimetric and luminescent assays: MTT and CellTiter-Glo. **GSK1838705A** is a potent small-molecule kinase inhibitor of the insulin-like growth factor-1 receptor (IGF-1R), insulin receptor (IR), and anaplastic lymphoma kinase (ALK).[1][2][3][4] Its activity makes it a compound of interest in cancer research, particularly in tumors where these signaling pathways are dysregulated.[5][6][7][8]

## Mechanism of Action of GSK1838705A

**GSK1838705A** exerts its anti-tumor effects by inhibiting the phosphorylation of IGF-1R, IR, and ALK, thereby blocking downstream signaling cascades that are crucial for cell proliferation and survival.[1][5][6] Key downstream pathways affected include the PI3K/AKT and RAS/MEK/ERK pathways, which, when inhibited, can lead to cell cycle arrest and apoptosis.[7] This targeted inhibition makes **GSK1838705A** an effective agent in reducing the viability of various cancer cells, including those resistant to other therapies.[5][6]



[Click to download full resolution via product page](#)

Caption: **GSK1838705A** inhibits IGF-1R/IR/ALK signaling pathways.

## Data Presentation: In Vitro Efficacy of **GSK1838705A**

The following tables summarize the inhibitory concentrations of **GSK1838705A** across various cancer cell lines as determined by cell viability assays.

Table 1: IC50 Values of **GSK1838705A** in Different Cancer Cell Lines

| Cell Line | Cancer Type                         | Assay Used    | IC50 (nM)                                                | Reference |
|-----------|-------------------------------------|---------------|----------------------------------------------------------|-----------|
| PC-3      | Prostate Cancer                     | CellTiter-Glo | Not explicitly stated, but effective at 0.0625–2 $\mu$ M | [6]       |
| PC-3R     | Docetaxel-Resistant Prostate Cancer | CellTiter-Glo | Not explicitly stated, but effective at 0.0625–2 $\mu$ M | [6]       |
| U87MG     | Glioma                              | CellTiter-Glo | Dose-dependent inhibition observed from 1.56–100 $\mu$ M | [7]       |
| Karpas299 | Anaplastic Large Cell Lymphoma      | CCK8          | Dose-dependent decrease in survival rate                 | [5]       |
| SR786     | Anaplastic Large Cell Lymphoma      | CCK8          | Dose-dependent decrease in survival rate                 | [5]       |

Table 2: Kinase Inhibitory Activity of **GSK1838705A**

| Kinase | IC50 (nM) | Reference |
|--------|-----------|-----------|
| IGF-1R | 2.0       | [1][3][4] |
| IR     | 1.6       | [1][3][4] |
| ALK    | 0.5       | [1][3][4] |

## Experimental Protocols

### MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[9][10]



[Click to download full resolution via product page](#)

Caption: Workflow for the MTT cell viability assay.

Materials:

- **GSK1838705A**
- Cancer cell line of interest
- Complete cell culture medium
- 96-well flat-bottom plates
- MTT solution (5 mg/mL in PBS)<sup>[9]</sup>
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
- Phosphate-buffered saline (PBS)
- Multichannel pipette
- Microplate reader

Protocol:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100  $\mu$ L of complete medium. Incubate overnight at 37°C in a humidified 5% CO<sub>2</sub> incubator.
- Compound Preparation: Prepare a stock solution of **GSK1838705A** in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.01  $\mu$ M to 100  $\mu$ M).
- Cell Treatment: Remove the old medium from the wells and add 100  $\mu$ L of medium containing the various concentrations of **GSK1838705A**. Include a vehicle control (DMSO) and a no-cell control (medium only).
- Incubation: Incubate the plate for 72 hours at 37°C and 5% CO<sub>2</sub>.<sup>[1][6]</sup>

- MTT Addition: After incubation, add 10  $\mu$ L of MTT solution (5 mg/mL) to each well.[[10](#)]
- Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
- Solubilization: Carefully remove the medium and add 100  $\mu$ L of solubilization solution to each well to dissolve the formazan crystals.[[11](#)]
- Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[[9](#)] Read the absorbance at 570 nm using a microplate reader.[[9](#)][[11](#)]
- Data Analysis: Subtract the background absorbance from the medium-only wells. Calculate cell viability as a percentage of the vehicle-treated control.

## CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells.[[12](#)]

[Click to download full resolution via product page](#)

Caption: Workflow for the CellTiter-Glo® cell viability assay.

## Materials:

- **GSK1838705A**
- Cancer cell line of interest
- Complete cell culture medium
- Opaque-walled 96-well plates
- CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
- Multichannel pipette
- Luminometer

## Protocol:

- Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000 cells/well in 100  $\mu$ L of complete medium.<sup>[6]</sup> Incubate overnight at 37°C in a humidified 5% CO<sub>2</sub> incubator.
- Compound Preparation: Prepare a stock solution of **GSK1838705A** in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.0625  $\mu$ M to 2  $\mu$ M).<sup>[6]</sup>
- Cell Treatment: Add the desired concentrations of **GSK1838705A** to the wells. Include a vehicle control (DMSO) and a no-cell control for background luminescence.
- Incubation: Incubate the plate for 72 hours at 37°C and 5% CO<sub>2</sub>.<sup>[1][6]</sup>
- Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.<sup>[13][14][15]</sup>
- Assay Procedure:
  - Equilibrate the plate to room temperature for approximately 30 minutes.<sup>[14][15]</sup>

- Add 100 µL of CellTiter-Glo® reagent to each well.[[15](#)]
- Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[[13](#)][[14](#)]
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.  
[[13](#)][[14](#)]
- Luminescence Reading: Measure the luminescence using a luminometer.
- Data Analysis: Subtract the background luminescence from the cell-free control wells. Calculate cell viability as a percentage of the vehicle-treated control.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [aacrjournals.org](http://aacrjournals.org) [aacrjournals.org]
- 2. GSK1838705A inhibits the insulin-like growth factor-1 receptor and anaplastic lymphoma kinase and shows antitumor activity in experimental models of human cancers - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 3. [apexbt.com](http://apexbt.com) [apexbt.com]
- 4. [selleckchem.com](http://selleckchem.com) [selleckchem.com]
- 5. [ashpublications.org](http://ashpublications.org) [ashpublications.org]
- 6. GSK1838705A, an insulin-like growth factor-1 receptor/insulin receptor inhibitor, induces apoptosis and reduces viability of docetaxel-resistant prostate cancer cells both in vitro and in vivo - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 7. GSK1838705A, an IGF-1R inhibitor, inhibits glioma cell proliferation and suppresses tumor growth in vivo - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 8. GSK1838705A, an IGF-1R inhibitor, inhibits glioma cell proliferation and suppresses tumor growth in vivo - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 9. MTT assay protocol | Abcam [[abcam.com](http://abcam.com)]

- 10. merckmillipore.com [merckmillipore.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 13. ch.promega.com [ch.promega.com]
- 14. OUH - Protocols [ous-research.no]
- 15. promega.com [promega.com]
- To cite this document: BenchChem. [Application Notes and Protocols for GSK1838705A Cell Viability Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684688#gsk1838705a-cell-viability-assay-e-g-mtt-celltiter-glo]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)